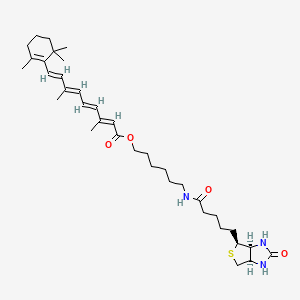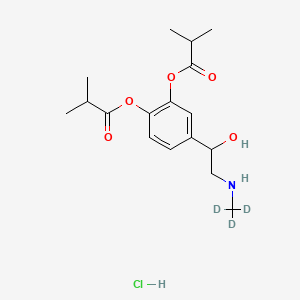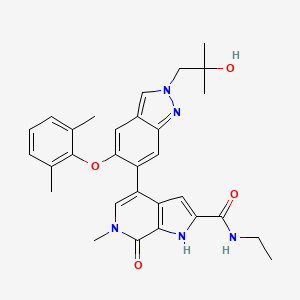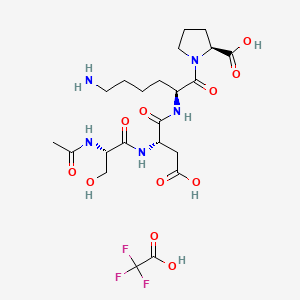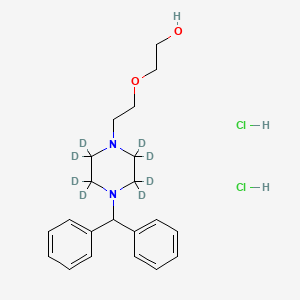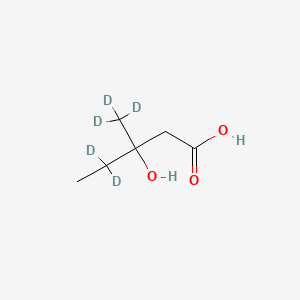
3-Hydroxy-3-methylvaleric acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-methylvaleric acid-d5 is a deuterium-labeled derivative of 3-Hydroxy-3-methylvaleric acid. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for tracing and quantifying biochemical processes. The molecular formula of this compound is C6H7D5O3, and it has a molecular weight of 137.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methylvaleric acid-d5 typically involves the deuteration of 3-Hydroxy-3-methylvaleric acid. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity deuterium-labeled compounds. The production is carried out under strict quality control to ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-methylvaleric acid-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a suitable leaving group.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or other reduced derivatives.
Substitution: Produces substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-methylvaleric acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-methylvaleric acid-d5 involves its incorporation into biochemical pathways as a labeled compound. The deuterium atoms provide a distinct mass difference, allowing researchers to trace the compound through various metabolic processes. This enables the study of reaction mechanisms, metabolic pathways, and the effects of deuterium substitution on the pharmacokinetic and metabolic profiles of drugs .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-3-methylvaleric acid: The non-deuterated form of the compound.
3-Hydroxy-3-methylglutaryl-coenzyme A: A related compound involved in the mevalonate pathway.
3-Hydroxy-3-methylbutyric acid: Another structurally similar compound with different biochemical properties.
Uniqueness
3-Hydroxy-3-methylvaleric acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantifying biochemical processes. The incorporation of deuterium atoms affects the compound’s pharmacokinetic and metabolic profiles, making it valuable for studying drug metabolism and distribution .
Propiedades
Fórmula molecular |
C6H12O3 |
|---|---|
Peso molecular |
137.19 g/mol |
Nombre IUPAC |
4,4-dideuterio-3-hydroxy-3-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8)/i2D3,3D2 |
Clave InChI |
KEGHVPSZIWXTPY-PDWRLMEDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CC(=O)O)(C([2H])([2H])C)O |
SMILES canónico |
CCC(C)(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


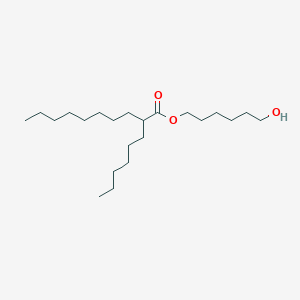

![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)




![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)
![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)
